Tri-p-tolylamine
Description
Historical Perspectives on Triarylamine Derivatives in Organic Electronics
The history of triarylamine (TAA) derivatives in organic electronics dates back to the 1870s, with the initial synthesis of triphenylamine (B166846) (TPA) by Merz and Weith in 1873. researchgate.net Early synthetic routes for TPA included reactions involving aniline (B41778) or diphenylamine (B1679370) with potassium and bromobenzene, and later, the Ullmann reaction between diphenylamine and iodobenzene (B50100) was employed to achieve high yields. researchgate.net These compounds gained prominence due to their inherent properties, notably the facile oxidizability of the amine nitrogen atom and their remarkable ability to efficiently transport positive charges. researchgate.netresearchgate.net
The development of organic electronics saw triarylamines being widely utilized as crucial components. They have served as effective hole-injecting and/or hole-transporting materials in various devices, including early organic light-emitting diodes (OLEDs) and photoreceptors, which are essential in xerographic applications. sigmaaldrich.comsigmaaldrich.comuni-giessen.dewikipedia.org Their robust thermal and morphological stability, coupled with high hole-transport capabilities, solidified their position as fundamental building blocks for functional materials in these burgeoning fields. researchgate.net
Rationale for Focusing on Tri-p-tolylamine as a Model System in Organic Materials Research
This compound (TTA), a specific derivative of the triarylamine family, is characterized by its structure, which consists of three para-tolyl groups (p-methylphenyl) attached to a central nitrogen atom. cymitquimica.com This well-defined molecular architecture, combined with its inherent electron-donating properties stemming from the aromatic amine structure, makes TTA an excellent candidate for fundamental studies in organic materials research. cymitquimica.comscbt.com
TTA's ability to form stable charge-transfer complexes with electron-accepting materials facilitates efficient energy transfer, enhancing its conductivity in electronic applications. scbt.com Its high thermal stability and low volatility further contribute to its suitability for use in various electronic devices, where it can improve performance and reliability. scbt.com As a model compound, TTA allows researchers to systematically investigate the mechanisms of charge transport, the influence of molecular packing, and the effects of host matrices in disordered organic materials. aip.orgresearchgate.netaip.orgimaging.org The compound's predictable electrochemical behavior, particularly its reversible one-electron oxidation to a stable radical cation, provides a clear system for studying redox processes crucial to device operation. researchgate.netmdpi.commdpi.comchemrxiv.org
Scope and Research Objectives for this compound Investigations
Research objectives concerning this compound primarily focus on elucidating its fundamental physical, chemical, and optoelectronic properties to advance the understanding and design of organic electronic materials. Key areas of investigation include:
Charge Transport Properties: Detailed studies of TTA's hole mobility in various host matrices, including molecularly doped polymers, as a function of electric field and temperature. The aim is to understand the hopping mechanisms and the impact of energetic and positional disorder on charge transport. aip.orgresearchgate.netaip.orgimaging.org
Electrochemical Behavior: Comprehensive analysis of TTA's redox properties, specifically its one-electron oxidation to a stable radical cation, utilizing techniques like cyclic voltammetry. This helps in understanding its role as a hole-transporting material and its stability under operational conditions. researchgate.netmdpi.commdpi.comchemrxiv.orgscispace.com
Optical Properties: Investigation of TTA's absorption and emission characteristics in both its neutral and oxidized states. The significant shift in absorption from the ultraviolet to the near-infrared upon oxidation is of particular interest for applications in optoelectronic devices. mdpi.commdpi.comchemrxiv.orgaip.org
Thermal and Morphological Stability: Examination of TTA's thermal stability and its behavior in composite materials, including tendencies for phase separation and crystallization, which can impact device integrity and performance. cymitquimica.comresearchgate.net
Synthesis and Characterization: Development and refinement of synthetic methods for TTA and its derivatives, along with thorough characterization using spectroscopic techniques (e.g., NMR, UV-Vis) to confirm structure and purity. rsc.orgtandfonline.comwvu.edu
Through these investigations, TTA serves as a benchmark for developing new materials with tailored electronic and optical functionalities, contributing to the broader field of organic semiconductors.
Detailed Research Findings
This compound (TTA) exhibits a range of properties that make it highly valuable in organic electronics. Its molecular formula is CHN, and it has a molar mass of 287.4 g/mol . cymitquimica.comsigmaaldrich.comchembk.com TTA is a solid at room temperature, with a melting point typically reported between 114-118 °C. sigmaaldrich.com It is characterized by good thermal stability and low volatility. cymitquimica.comscbt.com In terms of solubility, TTA is generally insoluble in water but readily dissolves in common organic solvents such as ethanol, acetone, chloroform, tetrahydrofuran (B95107) (THF), dichloromethane, anisole, and toluene, though it is almost insoluble in ethyl acetate. cymitquimica.commdpi.comchembk.com
Here is a summary of its key physical properties:
| Property | Value | Source |
| Molecular Formula | CHN | cymitquimica.comsigmaaldrich.comuni.lu |
| Molar Mass | 287.4 g/mol | sigmaaldrich.comchembk.com |
| Melting Point | 114-118 °C | sigmaaldrich.com |
| Density | 1.10 g/cm | chembk.com |
| Form (at room temp.) | Solid | cymitquimica.comsigmaaldrich.com |
| Solubility | Soluble in ethanol, acetone, chloroform, THF, dichloromethane, anisole, toluene; Insoluble in water, almost insoluble in ethyl acetate | cymitquimica.commdpi.comchembk.com |
| Thermal Stability | High | cymitquimica.comscbt.com |
TTA's electronic and optical characteristics are central to its utility. In its neutral state, TTA exhibits an absorption peak around 300 nm, attributed to the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) transition. mdpi.commdpi.com Notably, it does not absorb light in the visible region. mdpi.commdpi.com Upon one-electron oxidation, TTA forms a stable blue radical cation (TTA•+), which shows a characteristic absorption at 675 nm due to the HOMO-Singly Occupied Molecular Orbital (SOMO) transition. mdpi.commdpi.comchemrxiv.org This absorption extends into the near-infrared (NIR) region, making TTA and its derivatives promising precursors for NIR-absorbing materials. mdpi.com
The electrochemical properties of TTA are crucial for its function as a charge transporter. Cyclic voltammetry measurements confirm that TTA undergoes a reversible one-electron oxidation. For instance, a reversible redox wave has been observed for similar triarylamine sites at an E⁰ of 0.42 V vs. Fc/Fc+ in dichloromethane. mdpi.com The stability of the TTA radical cation in solution is high, with the shape of the voltammogram remaining consistent even after multiple cycles. mdpi.com
Here is a summary of its key spectroscopic and electrochemical properties:
| Property | Value | Source |
| Neutral State Absorption (λmax) | ~300 nm (HOMO-LUMO transition) | mdpi.commdpi.com |
| Neutral State Visible Absorption | None | mdpi.commdpi.com |
| Radical Cation Absorption (λmax) | 675 nm (HOMO-SOMO transition), blue color, extends into NIR | mdpi.commdpi.comchemrxiv.org |
| Redox Potential (vs. Fc/Fc+) | ~0.42 V (for one-electron oxidation to radical cation) | mdpi.com |
| Radical Cation Stability | Very stable in solution | mdpi.com |
As a hole transporter, TTA has been extensively studied in molecularly doped polymers (MDPs). Its charge mobilities in composites, such as TTA doped trinaphthalylbenzene, are comparable to but sometimes lower than those in TTA-doped polystyrene (a nonpolar polymeric host) at similar weight fractions. aip.orgresearchgate.netaip.org This difference is attributed to inhomogeneity between the host and the dopant. aip.orgresearchgate.net Research indicates that, similar to polymer hosts in MDPs, the molecular host often functions as an inert diluent and does not directly participate in the charge transport manifold. aip.orgresearchgate.net
The charge mobility data for TTA-doped organic amorphous materials are frequently analyzed using disorder models, such as those proposed by Bässler and coworkers, which provide adequate descriptions of charge transport. aip.orgresearchgate.netaip.org These models are based on the assumption that charge transport occurs by hopping through localized states with superimposed energetic and positional disorder. researchgate.net Molecular packing also plays a significant role in charge hopping in disordered organic materials. aip.orgresearchgate.net
While TTA exhibits good thermal stability, studies on TTA/polymer blends have shown that annealing can lead to phase separation and crystallization of TTA at temperatures as low as 80°C. researchgate.net At higher temperatures (e.g., ≥120°C in polycarbonate-based composites), sublimation of TTA can occur, leading to a depletion of the active material and potential device failure. researchgate.net For instance, a photoreceptor annealed at 140°C failed to discharge due to TTA sublimation. researchgate.net Despite these challenges, the well-understood properties of TTA make it a valuable compound for ongoing research into optimizing the performance and stability of organic electronic devices.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N,N-bis(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUIABODWXVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061573 | |
| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159-53-1 | |
| Record name | Tri-p-tolylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
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| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
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| Record name | N,N-di-p-tolyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.268 | |
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| Record name | 4-Methyl-N,N-bis(4-methylphenyl)benzenamine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD3W5YWX52 | |
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Synthetic Methodologies and Chemical Modifications of Tri P Tolylamine
Palladium-Catalyzed Amination Approaches for Tri-p-tolylamine Synthesis
Palladium-catalyzed amination reactions represent a cornerstone in the synthesis of this compound and its related diaryl- and triarylamine derivatives. This methodology typically involves the coupling of aryl halides or tosylates with amines. For instance, the preparation of this compound can be achieved by coupling 4-aminotoluenes with 4-bromotoluenes via a palladium-catalyzed amination reaction researchgate.netresearchgate.net. Di-p-tolylamines, formed as intermediates, can be further transformed into tri-p-tolyamines using the same palladium-catalyzed approach researchgate.net.
The efficiency and selectivity of these reactions are often influenced by the choice of palladium catalyst and ligands. Mild conditions, including room temperature, can be achieved with specific catalyst systems, such as the combination of L2Pd(0) (where L=P(o-tol)3) and the hindered Josiphos ligand CyPF-t-Bu, leading to high yields and complete selectivity for the monoarylamine in the case of secondary arylamine formation from primary amines and aryl tosylates nih.gov.
Regioselective Functionalization and Derivatization Strategies
This compound and its derivatives play a role in facilitating regioselective functionalization reactions. For example, the this compound radical cation, often generated from the TPTA-PF6 salt, has been shown to effect smooth conversion of trialkylamines into reactive intermediates. These intermediates can then be intercepted by organometallic nucleophiles, leading to N-alkyl-functionalized products with high N-CH3 regioselectivity acs.orgacs.org. Yields ranging from 48% to 83% have been reported for these transformations, demonstrating the effectiveness of TPTA-PF6 in promoting selective C-H functionalization acs.orgacs.org.
| Substrate | Functionalization Site | Regioselectivity (N-CH3:N-CH2) | Yield Range (%) | Reference |
|---|---|---|---|---|
| Dextromethorphan (6a) | N-CH3 | 10:1 | 48-83 | acs.orgacs.org |
| N-methylmorpholine | N-CH3 | >30:1 | 77 | acs.org |
| Benzyl-protected 1-methylpiperidin-4-ol | N-CH3 | >30:1 | 81 | acs.org |
Synthesis of Isotopically Labeled this compound Analogues
The synthesis of isotopically labeled this compound analogues is crucial for mechanistic studies, tracing, and advanced analytical applications. Researchers have successfully prepared various isotopically labeled tri-p-tolylamines, including those containing 15N, 15N2D27, and mono-13CH3 researchgate.net. A key step in these syntheses often involves zeolite-mediated bromination or nitration of toluenes, followed by the aforementioned palladium-catalyzed amination reactions to construct the di- and this compound frameworks researchgate.netresearchgate.net.
Oxidative Coupling Polymerization for this compound-Containing Polyarylamines
Oxidative coupling polymerization is a significant method for synthesizing polyarylamines, including those that incorporate this compound moieties. This polymerization technique is instrumental in creating materials with desirable charge-transporting properties capes.gov.br. For instance, poly(triphenylamine)s can be prepared through oxidative coupling, typically employing oxidants such as ferric chloride (FeCl3) or ammonium (B1175870) peroxodisulfate ((NH4)2S2O8) ntu.edu.twresearchgate.net. The resulting polymers are characterized for their thermal, electrochemical, and optical properties, which are influenced by the substituents on the arylamine units ntu.edu.tw.
| Polymer Code | Monomer Example | Oxidant | Weight-Average Molecular Weight (Mw) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| P2 | 4-cyanotriphenylamine (M2) | FeCl3 | 26,200 | 1.82 | ntu.edu.tw |
| P3 | (Example of electron-withdrawing substituted TPA) | FeCl3 | 1,263,000 | 3.46 | ntu.edu.tw |
| Functional Polytriphenylamines | 4-(diphenylamino)benzyl 2-bromo-2-methylpropanoate | Ammonium peroxodisulfate | Not specified | Not specified | researchgate.net |
Design and Synthesis of Donor-π-Acceptor Systems Incorporating this compound Moieties
This compound is widely recognized for its strong electron-donating characteristics, making it an excellent candidate for integration into donor-π-acceptor (D-π-A) systems. These systems are designed to facilitate intramolecular charge transfer (ICT) and are critical in the development of materials for organic electronics, such as dye-sensitized solar cells (DSSCs) and organic photovoltaics researchgate.netnih.govresearchgate.net.
Electronic Structure and Advanced Spectroscopic Characterization of Tri P Tolylamine and Its Derivatives
Frontier Molecular Orbital Analysis: HOMO-LUMO and HOMO-SOMO Transitions in Neutral and Radical Cationic States of Tri-p-tolylamine
Frontier molecular orbital (FMO) analysis, typically performed using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations, provides crucial insights into the electronic structure and reactivity of molecules. researchgate.netresearchgate.netossila.com For this compound (referred to as compound 1 in some studies), the neutral state exhibits an absorption around 300 nm, which is attributed to the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. mdpi.comresearchgate.netresearchgate.net In this neutral state, TTA does not show absorption in the visible region. mdpi.comresearchgate.net
Upon one-electron oxidation, this compound transforms into its stable blue radical cation (1•+). mdpi.comresearchgate.netresearchgate.net This radical cation displays a characteristic absorption at 675 nm, which is assigned to the HOMO-Singly Occupied Molecular Orbital (SOMO) transition. mdpi.comresearchgate.netresearchgate.net This transition is a hallmark of organic radicals. mdpi.com DFT calculations have confirmed that this near-infrared absorption is due to the HOMO to SOMO transition in the radical cation. mdpi.com
The energy levels of HOMO and LUMO are critical for determining a molecule's ability to donate or accept electrons, respectively, influencing its oxidation and reduction potentials. ossila.com For the radical cation, the unpaired electron resides in the SOMO, which originates from the HOMO of the neutral species. niist.res.in
Ultraviolet-Visible-Near-Infrared Absorption Spectroscopy of this compound Radical Cations
The radical cations of this compound and its derivatives exhibit distinct absorption profiles in the Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) region, which are significantly different from their neutral counterparts. mdpi.comresearchgate.netmdpi.com While neutral this compound (1) absorbs around 300 nm, its one-electron oxidized radical cation (1•+) shows a strong absorption at 675 nm, giving it a characteristic blue color. mdpi.comresearchgate.netresearchgate.net
Studies on triphenylamines with extended π-systems, including derivatives of this compound, have shown that their corresponding radical cations can exhibit significant absorption in the near-infrared region, sometimes exceeding 1000 nm, classifying them as NIR-II dyes. mdpi.comresearchgate.netmdpi.com For example, specific derivatives with naphthalene (B1677914) groups showed maximum absorption wavelengths at 1071 nm and 1028 nm. mdpi.com This strong absorption in the NIR region is attributed to the HOMO-SOMO transition of the radical cation. mdpi.commdpi.com
The stability of these radical cations in solution has been confirmed through cyclic voltammetry measurements and chemical oxidation studies. mdpi.comresearchgate.net The absorption bands of the radical cations are typically red-shifted compared to those of the parent amines. niist.res.in
A summary of spectroscopic properties and DFT calculation results for this compound radical cation (1•+) and related compounds is presented in the table below, based on reported research findings mdpi.com:
| Compound | State | Absorption Wavelength (nm) | Transition Type | Color |
| 1 | Neutral | ~300 | HOMO-LUMO | Colorless |
| 1•+ | Radical Cation | 675 | HOMO-SOMO | Blue |
| 2•+ | Radical Cation | 420, 862 | HOMO-SOMO | Light Yellowish Green |
| 3•+ | Radical Cation | 991 | HOMO-SOMO | - |
| 4•+ | Radical Cation | 1071 | HOMO-SOMO | - |
| 5•+ | Radical Cation | 1028 | HOMO-SOMO | - |
Note: Compound numbers (1-5) refer to this compound and its extended π-system derivatives as described in reference mdpi.com.
Infrared Spectroscopy and Vibrational Analysis of this compound and Its Aminium Salts
Infrared (IR) spectroscopy is a valuable tool for characterizing the vibrational modes and structural features of this compound and its aminium salts. This compound aminium salts, (CH₃C₆H₄)₃N•+, can be prepared by oxidizing this compound. rsc.orgresearchgate.net These deep blue free-radical aminium salts exhibit fair stability against hydrolysis. rsc.orgresearchgate.net
Studies on the infrared spectra of this compound aminium salts, including those with complex fluoro-acids and perchloric acid, have indicated an absence of covalent bonding between the cation and the anion. rsc.orgresearchgate.net This suggests that the bonding in these salts is purely ionic, particularly in the case of perchlorates. rsc.org
Comparison of the this compound cation's infrared spectrum with those of triphenylmethyl carbonium ion and tri-p-tolylmethyl carbonium ion suggests a D₃ propeller-like configuration for the crystalline aminium salts. rsc.orgresearchgate.net Furthermore, the IR spectra of this compound (TTA) in polymer composites, such as with bisphenol-A polycarbonate (BPAPC), show significant changes in absorption frequencies, particularly in the aromatic and carbonyl regions of the polycarbonates. nrcresearchpress.comresearchgate.netresearchgate.net These frequency shifts indicate specific interactions, such as alignment of the phenyl group of TTA with those of the polycarbonates. researchgate.net
Electron Paramagnetic Resonance (EPR) and Dynamic Nuclear Polarization (DNP) Studies in this compound Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical cations of this compound. rsc.orgcardiff.ac.ukresearchgate.net EPR studies have confirmed the formation of this compound radical cations. cardiff.ac.ukuva.nl For instance, the this compound radical cation (pTol₃N•+) can be observed via EPR spectroscopy under visible light conditions (390–500 nm) at room temperature when reacted with certain Lewis acids, such as B(C₆F₅)₃. cardiff.ac.ukd-nb.infohomkat.nl This indicates a photoinduced single-electron transfer (SET) process. cardiff.ac.ukd-nb.info The isotropic EPR spectrum of pTol₃N with B(C₆F₅)₃ typically displays a broad, featureless signal centered around giso ≈ 2.005. cardiff.ac.uk
Dynamic Nuclear Polarization (DNP) is a technique that enhances nuclear magnetic resonance (NMR) signals, often by transferring polarization from unpaired electrons to nuclei. nih.govnih.gov While some studies on molecularly doped polymers, such as bisphenol A polycarbonate doped with trianisylamine, did not show evidence of superexchange in their EPR spectra, the difference might be attributed to larger charge-transfer matrix elements in systems based on this compound. nih.govsigmaaldrich.com DNP studies, including those using this compound, contribute to understanding charge transport mechanisms in polymeric systems. acs.org
Photoinduced Organic Radical Generation and Spectroscopic Signatures in this compound Based Systems
This compound is a notable compound in the study of photoinduced organic radical generation due to its ability to form stable radical cations upon photoirradiation. rsc.orgresearchgate.netresearchgate.net Photoinduced intermolecular electron transfer can initiate the formation of radical ion pairs, consisting of a radical cation and a radical anion, from neutral molecules. rsc.org
The photoinduced formation of this compound radical cations has been detected and characterized by various spectroscopic methods. For example, flash photolysis of nitrogen-flushed acetonitrile (B52724) solutions containing this compound and benzophenone (B1666685) has been shown to produce the amine radical cation and the radical anion of the ketone. researchgate.net Nanosecond transient absorption spectroscopy has also confirmed the excited-state electron transfer from this compound (TTA) to excited photosensitizers, with the unambiguous observation of the oxidized TTA•+ radical cation, which typically has an absorption maximum around 670 nm. chemrxiv.orgcore.ac.uk
The stability of these photoinduced radicals is a key area of research. While many photochromic systems generate radical species that are often transient or unstable, this compound has been highlighted as a component in systems where stable photoinduced radicals can be formed. rsc.orgresearchgate.netrsc.org The spectroscopic signatures, particularly in the UV-Vis-NIR range, provide direct evidence of these radical species and their electronic transitions. mdpi.comresearchgate.netchemrxiv.org
Charge Transport Phenomena and Dynamics in Tri P Tolylamine Based Materials
Reorganization Energies for Hole and Electron Transport in Tri-p-tolylamine Systems
Computational Assessment via Marcus Electron Transfer Theory
Marcus Electron Transfer Theory provides a robust theoretical framework for elucidating the rates of electron transfer reactions, which are fundamental to charge transport in organic semiconductors. fiveable.meaip.orgaip.orgtu-dresden.deresearchgate.netwikipedia.org This theory posits that the rate of charge transfer between two neighboring molecules is primarily governed by two critical parameters: the intramolecular reorganization energy (λ) and the intermolecular electronic coupling (V), also known as the charge transfer integral. aip.orgresearchgate.net
Computational chemistry, particularly Density Functional Theory (DFT) calculations, is extensively employed to determine these molecular parameters for TTA and similar organic compounds. researchgate.netacs.org These calculations involve optimizing the geometries of the molecules in their neutral, cationic (for hole transport), and anionic (for electron transport) states to derive properties such as ionization potentials, electron affinities, and reorganization energies. acs.org
For TTA, studies have shown that the reorganization energy for hole transport (λ+) is typically larger than that for electron transport (λ-), although TTA is predominantly recognized for its hole-transporting capabilities. acs.org A smaller reorganization energy is generally indicative of a faster intermolecular charge hopping rate, thereby facilitating efficient charge transport. researchgate.net
While Marcus semiclassical theory offers a foundational understanding, its direct application for quantitatively predicting carrier mobility can sometimes lead to an underestimation of experimental data. aip.orgaip.org This discrepancy highlights the need for more advanced computational approaches, such as quantum dynamics simulations, which account for effects like quantum nuclear contributions, dynamic disorder, and charge delocalization, to provide a more accurate description of charge transport in complex organic systems. aip.orgaip.org
The table below presents typical ranges of reorganization energies for hole (λ+) and electron (λ-) transport in TTA and related triarylamine derivatives, as determined by computational methods.
| Compound Class | Reorganization Energy for Hole Transport (λ+) [eV] | Reorganization Energy for Electron Transport (λ-) [eV] |
| Triarylamines (e.g., TPA, TTA) | ≤ 0.20 acs.org | Variable (e.g., for TTA, falls into "other compounds" category outside specific ranges) acs.org |
Intermolecular Interactions and Charge Transfer Matrix Elements in this compound Composites
The charge transport properties of this compound (TTA) in composite materials are profoundly influenced by the nature and strength of intermolecular interactions and the resulting charge transfer matrix elements between TTA molecules. Unlike inorganic semiconductors, which are characterized by strong covalent bonds forming rigid net-like structures, organic semiconductors are held together by weaker intermolecular forces, including Van der Waals interactions, π-π stacking, and C-H interactions. henu.edu.cn Strengthening these intermolecular interactions is a key strategy for enhancing the performance of organic electronic devices. henu.edu.cn
In TTA-based composites, the molecular packing and orientation play a critical role in defining the pathways for charge hopping. For instance, π-π stacking interactions are particularly important for efficient hole transport. nih.gov The spherical shape of TTA, attributed to the non-planar arrangement of its three phenyl groups around the central nitrogen atom, influences its molecular packing and morphological stability within composite systems. cdnsciencepub.com Studies have shown that TTA-based charge transport composites can exhibit lower morphological stability compared to those incorporating other hole transport molecules like N,N-diphenyl-N,N-bis(3-methylphenyl)-[1,1-biphenyl]-4,4-diamine (TPD), with TTA composites being prone to phase separation and crystallization upon annealing. cdnsciencepub.com
Charge transfer matrix elements, also referred to as electronic couplings or hopping matrix elements, quantitatively describe the electronic interaction and orbital overlap between adjacent molecules. scm.commdpi.comscm.comru.nl These parameters are crucial for determining the rate of charge hopping between molecular sites. Computational methods are employed to calculate these integrals. One common approach is the "energy splitting in dimer" (ESID) method, where the charge transfer integral for hole transport is derived from the energetic splitting of the two highest-occupied molecular orbitals (HOMO and HOMO-1) in a dimer system. Similarly, for electron transport, it is calculated from the two lowest-unoccupied molecular orbitals (LUMO and LUMO+1). mdpi.comscm.com
Electrochemistry and Redox Transformations of Tri P Tolylamine
Cyclic Voltammetry Investigations of Tri-p-tolylamine Oxidation Potentials and Reversibility
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of compounds, including their oxidation potentials and the reversibility of their electron transfer processes ossila.comlibretexts.org. Investigations using CV have shown that this compound undergoes a reversible one-electron oxidation mdpi.comresearchgate.netresearchgate.netrsc.orgresearchgate.netmdpi.com. A reversible electrochemical process is characterized by specific parameters in a cyclic voltammogram, such as a peak potential separation (ΔEp) of approximately 59.2/n mV (where n is the number of electrons transferred) at 25 °C, and a peak current ratio (ipa/ipc) of 1, both independent of the scan rate ossila.comlibretexts.orgbasinc.com.
The oxidation potential of this compound is influenced by its molecular structure. For instance, its oxidation potential (Ep ox = 0.78 V vs. Fc/Fc+) is more negative than that of triphenylamine (B166846) (Ep ox = 0.97 V vs. Fc/Fc+), indicating that this compound is more readily oxidized due to its electron-donating methyl groups uva.nl. This shift in potential highlights the impact of substituents on the electronic properties and electrochemical behavior of triarylamines uva.nl. Studies have shown that this compound gives stable radical cations in solution, as evidenced by reversible cyclic voltammograms mdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.com.
Electropolymerization of this compound Derivatives for Electroactive Thin Film Formation
Electropolymerization is a method used to form electroactive thin films from various monomers, including triarylamine derivatives researchgate.netntu.edu.tw. While triphenylamine (TPA) readily undergoes extensive electropolymerization to form electroactive polymer films, the process is significantly hindered or negligible in the case of this compound rsc.orgscispace.comrsc.org. This difference is directly linked to the para-substitution of the phenyl rings with methyl groups in this compound rsc.orgscispace.comrsc.org.
The methyl groups at the para-positions effectively block the sites that would typically participate in oxidative coupling reactions, such as the dimerization to tetraphenylbenzidine, a common pathway for unsubstituted triphenylamines rsc.orgscispace.comoup.com. As a result, this compound itself does not readily form polymeric films through electropolymerization rsc.orgscispace.comrsc.org. However, triphenylamine-based polymers, generally, are known for their good hole-transporting properties, high light-emitting efficiencies, and photoconductivity, making them relevant for various organic electronic applications researchgate.netntu.edu.tw. The inability of this compound to electropolymerize extensively highlights the critical role of substituent placement in controlling the electrochemical reactivity and film-forming capabilities of triarylamine compounds rsc.orgscispace.com.
This compound as a Redox Mediator in Organic Synthesis Reactions
This compound, particularly its radical cation, serves as an effective redox mediator in various organic synthesis reactions chimicatechnoacta.ruacs.orgacs.orgualberta.ca. Redox mediators are compounds that facilitate electron transfer between a substrate and an electrode, often by undergoing a reversible redox reaction themselves to generate an active species that can then react with the substrate chimicatechnoacta.ruacs.org. The active form of these mediators is typically generated at the anode via a one-electron transfer, leading to the formation of a radical cation chimicatechnoacta.ru.
In electrochemically promoted reactions, this compound has been shown to reduce the anodic overvoltage, making the oxidation of certain substrates more energetically favorable chimicatechnoacta.ru. For example, in thiol-disulfide exchange (TDE) reactions, this compound (Med 4) has been demonstrated to promote high conversion of phenyl disulfide (89%) and a good yield of the target unsymmetrical disulfide (74%) chimicatechnoacta.ru. The electrolysis in the presence of this compound occurs at a more favorable anodic potential (0.80 V) compared to other mediators like tri-p-bromophenylamine (1.15 V) chimicatechnoacta.ru. Its radical cation, tris(p-methylphenyl)ammonium hexachloroantimonate (TTASbCl6), has been used to oxidize trialkylamines to N-radical cations, which can then be intercepted by nucleophiles for functionalization acs.orgualberta.ca. This highlights its utility in facilitating electron transfer processes in complex organic transformations acs.org.
Spectroelectrochemical Studies of this compound Redox Species
Spectroelectrochemical studies combine electrochemical techniques with spectroscopic methods to monitor changes in the electronic structure and molecular composition of species during electrochemical processes worktribe.comnih.govnih.govbiologic.net. These studies are crucial for identifying electroactive species and understanding their structural transformations in situ nih.govnih.gov. For this compound, spectroelectrochemistry, particularly UV-Vis-NIR and Electron Paramagnetic Resonance (EPR) spectroscopy, has provided significant insights into its redox species worktribe.comnih.govcardiff.ac.uk.
In situ UV-Vis-NIR spectroelectrochemistry confirms the formation and stability of the this compound radical cation mdpi.comresearchgate.netresearchgate.netresearchgate.net. As mentioned, the neutral this compound absorbs around 300 nm, but upon one-electron oxidation, the stable blue radical cation forms, showing a characteristic absorption at 675 nm due to the HOMO–SOMO transition mdpi.comresearchgate.netresearchgate.net. This distinct spectral signature allows for the real-time observation of the radical cation generation and its persistence mdpi.comresearchgate.netresearchgate.net. Furthermore, EPR spectroscopy has been successfully employed to observe the formation of amine radical cations, including those derived from this compound, under visible light conditions cardiff.ac.uk. These combined spectroscopic and electrochemical approaches provide a comprehensive understanding of the redox behavior and the nature of the transient and stable species formed during the oxidation of this compound worktribe.comnih.govnih.govbiologic.net.
Theoretical and Computational Studies of Tri P Tolylamine Electronic and Charge Transport Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Molecular and Electronic Structure
DFT is a quantum mechanical modeling method used to investigate the electronic structure (ground state) of multi-electron systems, while TD-DFT extends this to study excited-state properties, including absorption spectra. These methods are widely applied to Tri-p-tolylamine to understand its fundamental electronic behavior.
Geometry optimization is a fundamental step in computational studies, aiming to find the most stable arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. For this compound, DFT calculations are routinely employed to optimize its molecular geometry in various states (neutral, cationic, and anionic) acs.orgacs.org. This process ensures that subsequent property calculations are performed on chemically relevant structures. Conformational analysis, which explores the relationship between molecular geometries and their corresponding energies, is also a significant area of study, helping to understand the stability of different molecular arrangements taltech.ee. The optimized geometries are crucial for accurately predicting other electronic and charge transport parameters acs.orgacs.org.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic and optical properties, as well as its reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical stability and electron transfer capabilities physchemres.orgirjweb.comresearchgate.net. For this compound, DFT calculations are used to determine these energy levels. For instance, in its neutral state, the absorption around 300 nm is attributed to the HOMO-LUMO transition mdpi.commdpi.com. Upon one-electron oxidation, this compound forms a stable radical cation, and its absorption in the near-infrared region is due to the HOMO-SOMO (Singly Occupied Molecular Orbital) transition mdpi.commdpi.com. The calculated HOMO-SOMO energy gap for the radical cation of this compound (1•+) has been reported as 1.60 eV, corresponding to a maximum absorption at 633 nm mdpi.com.
The table below summarizes typical calculated FMO energy levels and band gaps for this compound and related compounds:
| Compound (or state) | HOMO Energy (eV) | LUMO Energy (eV) | SOMO Energy (eV) | Band Gap (eV) | Reference |
| This compound (neutral) | N/A | N/A | N/A | ~4.65 (for triphenylamine) acs.org | mdpi.com |
| This compound (1•+ radical cation) | N/A | N/A | N/A | HOMO-SOMO: 1.60 mdpi.com | mdpi.com |
TD-DFT is widely used to predict the UV-Vis-NIR absorption spectra of organic compounds, including this compound. These calculations provide insights into the electronic transitions and their corresponding oscillator strengths, which indicate the probability of a given transition occurring researchgate.netresearchgate.netnih.gov. For neutral this compound, absorption is observed around 300 nm, attributed to the HOMO-LUMO transition mdpi.commdpi.com. Upon one-electron oxidation, the radical cation of this compound exhibits a characteristic absorption in the near-infrared region, typically around 675 nm, due to the HOMO-SOMO transition mdpi.commdpi.com. The accuracy of these predictions is often validated against experimental data mdpi.com.
DFT calculations enable the analysis of chemical reactivity indices, such as electronegativity, hardness, softness, and electrophilicity index, which provide insights into a molecule's propensity to undergo chemical reactions irjweb.comajchem-a.comnih.gov. Molecular Electrostatic Potential (MEP) surfaces are also generated using DFT to visualize the charge distribution and identify potential sites for electrophilic or nucleophilic attack ajchem-a.comresearchgate.netresearchgate.netuni-muenchen.de. For this compound, these analyses help in understanding its behavior as an electron donor, which is crucial for its role in charge transport applications researchgate.net. The MEP surface can reveal regions of high electron density (negative potential) and low electron density (positive potential), guiding the design of new materials with desired reactivity profiles uni-muenchen.de.
Computational Modeling of Charge Transport Parameters
Computational modeling plays a vital role in predicting and understanding the charge transport properties of this compound, which are essential for its application in organic electronic devices. These models often rely on parameters derived from quantum chemical calculations.
Reorganization energy () is a crucial parameter in Marcus theory, which describes electron transfer rates. It represents the energy required for the geometric relaxation of a molecule and its environment following a charge transfer event acs.orgresearchgate.net. Lower reorganization energy values generally indicate higher charge mobility researchgate.net. For this compound (TTA), DFT calculations are used to determine the reorganization energies for both hole () and electron () transfer acs.orgacs.org. Studies have shown that for compounds with a single triarylamine group like TTA, the reorganization energy for hole transport () is typically less than or equal to 0.2 eV acs.orgresearchgate.net. This low reorganization energy for hole transfer contributes to this compound's effectiveness as a hole transport material researchgate.netnih.gov.
The table below presents typical reorganization energy values for this compound and related compounds:
| Compound | Hole Reorganization Energy () (eV) | Electron Reorganization Energy () (eV) | Reference |
| This compound (TTA) | ≤ 0.2 acs.orgresearchgate.net | N/A (often higher than for TPA/TTA) acs.org | acs.orgresearchgate.net |
| Triphenylamine (B166846) (TPA) | ≤ 0.2 acs.orgresearchgate.net | N/A (often higher than for TPA/TTA) acs.org | acs.orgresearchgate.net |
These computational studies provide a robust framework for designing and optimizing this compound-based materials for various optoelectronic applications, by offering a detailed understanding of their electronic structure and charge transport mechanisms at the molecular level.
Non-Adiabaticity and Semi-Classical Marcus Theory for Proton-Coupled Electron Transfer
The electronic and charge transport properties of this compound (TTA) are profoundly influenced by the principles of non-adiabaticity and semi-classical Marcus theory, particularly in the context of proton-coupled electron transfer (PCET) reactions. PCET mechanisms, which involve the concerted or sequential transfer of a proton and an electron, are critical in various chemical and biological processes acs.org.
Non-Adiabaticity in this compound Electron Transfer
Electron transfer reactions can be classified as either adiabatic or non-adiabatic. In an adiabatic process, the electronic state remains on a single potential energy surface throughout the reaction, implying strong coupling between electronic and nuclear motions. Conversely, non-adiabatic reactions involve transitions between different electronic states as the system evolves along the reaction coordinate, indicating weaker electronic coupling acs.orgprinceton.edu. For PCET reactions, this often means that the probability of crossing from the reactant to product diabatic surfaces at the transition state is low, characterized by a transmission coefficient (κ) significantly less than 1 acs.org.
Research has demonstrated that PCET reactions, including those where this compound acts as an electron donor, can exhibit non-adiabatic characteristics. This non-adiabaticity can lead to a substantial slowing of reaction rates. For instance, studies have shown that a non-adiabatic character can reduce reaction rates by a factor of approximately 45 nih.gov. This implies that the electronic coupling (H_ab) between the reactant and product states is relatively small, necessitating a quantum mechanical treatment of the electron transfer process princeton.edu.
Semi-Classical Marcus Theory Application
Semi-classical Marcus theory provides a robust framework for understanding and predicting the rates of electron transfer reactions, including those involving PCET, by considering the interplay between driving force (ΔG°) and reorganization energy (λ) princeton.edu. This theory is particularly applicable to non-adiabatic electron transfer processes acs.orgdiva-portal.org. The total reorganization energy (λ) comprises both inner-sphere (λ_i) and outer-sphere (λ_o) contributions, representing the structural changes within the reacting molecules and the solvent rearrangement, respectively nih.gov.
For the radical cation of this compound ([N(tol)₃]•⁺), the self-exchange inner-sphere reorganization energy (λ_i) has been computationally determined. Density Functional Theory (DFT) calculations, specifically at the UB3LYP/6-311++G(d,p) level with an acetonitrile (B52724) Polarizable Continuum Model (PCM), have been utilized for this purpose nih.gov.
Detailed Research Findings and Data
Computational and experimental studies provide insights into the parameters governing electron transfer involving this compound:
Reorganization Energy: The reorganization energy (λ) for the this compound⁺/⁰ redox couple has been reported. A value of 0.51 eV in acetonitrile (MeCN) is considered characteristic for triarylamine radical cations nih.gov. This value is crucial for predicting electron transfer rates using Marcus theory.
Table 1: Reorganization Energy for this compound
| Compound / Redox Couple | Reorganization Energy (λ) | Solvent | Reference |
| This compound⁺/⁰ | 0.51 eV | MeCN | nih.gov |
Non-Adiabatic Factor: Experimental observations indicate that PCET reactions can be significantly non-adiabatic. For certain systems, the non-adiabatic character has been quantified, showing a rate reduction factor of approximately 45 nih.gov. This factor directly relates to the electronic coupling (H_ab) and the probability of crossing between diabatic surfaces.
Marcus Theory Applicability to PCET: Despite the complexity introduced by proton movement, semi-classical Marcus theory has successfully modeled the rates of PCET reactions over several orders of magnitude nih.govdiva-portal.org. This suggests that even for complex solution-phase reactions, sophisticated theoretical approaches that explicitly account for non-adiabaticity might not always be necessary if the non-adiabatic factor falls within the uncertainty of the calculations nih.gov. Studies have also shown that systematic variation of the driving force for PCET can lead to rate constants that are well-described by Marcus theory, even approaching the Marcus barrierless or inverted regions acs.orgdiva-portal.org.
The application of Marcus theory to PCET reactions involving this compound underscores its utility in predicting and understanding the kinetics of these complex processes, highlighting the role of reorganization energy and the impact of non-adiabatic effects on reaction rates.
Applications of Tri P Tolylamine in Advanced Organic Electronic and Optoelectronic Devices
Hole Transport Layers in Organic Light-Emitting Diodes (OLEDs)
Tri-p-tolylamine and its derivatives are extensively utilized as hole transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs). These layers are crucial for facilitating the efficient injection and transport of holes from the anode to the emissive layer, thereby enhancing device performance. TPTA itself is recognized as a hole transport material ossila.com.
A prominent derivative, N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), is widely employed as an HTL in organic electronic devices ossila.com. TPD also serves as a blue-violet light-emitting material or a host material in phosphorescent OLEDs (PhOLEDs) ossila.com. Its broad energy band, approximately 3.2 eV, with a Highest Occupied Molecular Orbital (HOMO) at 5.5 eV and a Lowest Unoccupied Molecular Orbital (LUMO) at 2.3 eV, contributes to its effectiveness ossila.com. In Tetrahydrofuran (B95107) (THF), TPD exhibits a maximum absorption wavelength (λmax) at 352 nm and a fluorescence emission wavelength (λem) at 398 nm ossila.com.
Another derivative, N,N,N′,N′-Tetrakis(4-methoxyphenyl)benzidine (MeO-TPD), is an air-stable hole transport material for organic photovoltaic (OPV) devices and has been shown to increase the brightness of OLED devices, achieving up to 14300 cd/m² at 13V sigmaaldrich.com.
The following table summarizes key properties of TPD:
| Property | Value |
| CAS Number | 65181-78-4 |
| Molecular Weight | 516.67 g/mol ossila.com |
| Absorption (λmax in THF) | 352 nm ossila.com |
| Fluorescence (λem in THF) | 398 nm ossila.com |
| HOMO | 5.5 eV ossila.com |
| LUMO | 2.3 eV ossila.com |
| Energy Band Gap | 3.2 eV ossila.com |
| Melting Point | 175 – 177 °C ossila.com |
| Purity (Sublimed) | >99% ossila.com |
Active Materials in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
This compound's electron-donating characteristics make it a valuable component in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) scbt.com. Its capacity to form stable charge-transfer complexes with electron-accepting materials facilitates efficient energy transfer, which is fundamental to the operation of these devices scbt.com.
TPTA dye has been successfully employed to sensitize nanocrystalline titanium dioxide (TiO2) solar cells psu.edu. The Incident Photon to Current Conversion Efficiencies (IPCE) for these cells were predominantly observed within the 400-600 nm range, reaching a maximum of approximately 30% at around 550 nm psu.edu. This performance is comparable to that of solar cells sensitized with other established dyes such as perylene (B46583) derivatives, merocyanine (B1260669) dyes, and phthalocyanine (B1677752) derivatives psu.edu. The observed red shift in the action spectra, correlating with the optical absorption spectrum, indicates the successful chemical attachment of TPTA to the semiconductor material psu.edu.
In the realm of OPVs, novel star-shaped molecules featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPTA) as a core, diketopyrrolo[3,4-c]pyrrole (DPP) derivatives as arms, and triphenylamine (B166846) (TPA) derivatives as end groups have been systematically investigated frontiersin.orgresearchgate.netnih.govnih.gov. These donor-acceptor (D-A) molecules demonstrate tunable Frontier Molecular Orbitals (FMOs) energy through the introduction of various groups to the DPP backbones frontiersin.orgnih.gov. Such molecular designs enable optimal energy level alignment with common electron acceptors like PCBM and PC71BM frontiersin.orgnih.gov. Furthermore, these molecules exhibit bathochromic shifts in their absorption wavelengths, extending the absorption spectrum into longer wavelengths, which is advantageous for maximizing sunlight harvesting in solar cell applications frontiersin.orgnih.gov. The calculated reorganization energies suggest their potential as ambipolar charge transport materials frontiersin.orgnih.gov.
The following table provides a summary of TPTA's performance in DSSCs:
| Device Component | Performance Metric | Value / Range |
| Sensitizer | This compound (TPTA) | |
| Semiconductor | Nanocrystalline TiO2 psu.edu | |
| IPCE Wavelength Range | 400-600 nm psu.edu | |
| Maximum IPCE | ~30% psu.edu | |
| Wavelength of Maximum IPCE | ~550 nm psu.edu | |
| Indication of Attachment | Red shift of action spectra with absorption spectrum psu.edu | Chemical attachment to TiO2 |
Charge Transport Media in Organic Photoreceptors for Electrophotography
This compound (TTA) is a recognized charge transport material in organic photoreceptors (OPCs) used in electrophotography imaging.orgepo.orggoogle.com. These photoreceptors typically consist of a charge generation layer and a thicker charge transport layer, often composed of a molecularly doped polymer (MDP) imaging.org.
In practical applications, TPTA has been utilized by dissolving it (e.g., 6 parts by weight) with a methacrylic resin (e.g., 10 parts by weight) in a solvent like 1,2-dichloroethane, which is then coated to form a carrier transport layer with a dry thickness of 10 µm epo.org. Studies have shown that the charge transport properties of TTA-doped trinaphthalylbenzene are comparable to those of TTA-doped polystyrene, indicating that the molecular host primarily acts as an inert diluent in the charge transport manifold aip.org.
The efficiency of photogeneration in dual-layer photoreceptors is significantly influenced by the donor component of the transport layer spiedigitallibrary.org. Arylamine derivatives, including TTA, are selected for their distinct oxidation potentials, which play a critical role in their charge transport capabilities spiedigitallibrary.org. For instance, the oxidation potential of TTA is reported as 0.89 V versus a Saturated Calomel Electrode (SCE) spiedigitallibrary.org. Furthermore, exposure of polymer films doped with tri(p-tolyl)amine to nitric acid and NO2 can alter the surface properties, converting them from blocking to injecting for positive charge injection due to the formation of amine radical cations near the film's surface imaging.org.
The following table presents oxidation potentials of relevant arylamine derivatives:
| Arylamine Derivative | Oxidation Potential (V vs. SCE) spiedigitallibrary.org |
| This compound (TTA) | 0.89 |
| Di-p-tolyl-p-anisylamine (DTA) | 0.81 |
| Di-p-anisyl-p-tolylamine (DAT) | 0.74 |
| Tri-p-anisylamine (TAA) | 0.67 |
Electrochromic Materials and Devices Based on this compound Derivatives
This compound derivatives are integral to the development of electrochromic materials and devices. Organic electrochromic materials are characterized by their ability to undergo reversible electrochemical redox reactions upon the application of an external voltage, leading to a visible color change frontiersin.org.
Research has demonstrated that triphenylamine (TPA) derivatives, including those related to TPTA, exhibit promising electrochromic properties frontiersin.org. When cast as solid films, these derivatives show high optical contrast and rapid response times under applied voltages frontiersin.org. The inherent electron-donating capacity of the nitrogen atom in TPA derivatives, stemming from its lone electron pair, makes these compounds highly susceptible to electron gain and loss, which is the fundamental mechanism behind their electrochromic behavior frontiersin.org. Beyond direct electrochromic films, TPTA has been incorporated into more complex structures. For example, a cobalt cage assembly, [Co6(H2O)12(TPTA)812·50H2O], has been reported to exhibit pronounced ferroelectric behavior, with a remnant polarization of 6.84 μC cm⁻² acs.org. This highlights the potential of TPTA in multifunctional materials where electrochromism can be coupled with other physical properties.
Near-Infrared Absorbing Dyes for Advanced Optical Applications
This compound plays a role in the development of near-infrared (NIR) absorbing dyes, which are crucial for advanced optical applications. NIR absorbing dyes typically exhibit strong optical absorption due to charge transfer transitions within organic dyes or metal complexes mdpi.com.
In its neutral state, this compound (TPTA) shows absorption around 300 nm, characteristic of a HOMO–LUMO transition; however, it does not absorb in the visible light region mdpi.comresearchgate.net. A significant transformation occurs upon one-electron oxidation of TPTA, which yields a stable blue radical cation (TPTA•+) mdpi.comresearchgate.net. This radical cation exhibits a distinct absorption peak at 675 nm, which is attributed to a HOMO–SOMO (Singly Occupied Molecular Orbital) transition, a property characteristic of organic radicals mdpi.comresearchgate.net. Despite possessing only three aromatic rings, TPTA•+ demonstrates absorption capabilities near the boundary between visible and near-infrared light mdpi.com. Further research into triphenylamine (TPA) derivatives with extended π-systems has shown that their radical cations can exhibit strong absorption in the near-infrared region, with some naphthalene-substituted derivatives achieving maximum absorption wavelengths exceeding 1000 nm, classifying them as NIR-II dyes mdpi.comresearchgate.net.
The following table illustrates the absorption characteristics of TPTA in its neutral and oxidized states:
| State of TPTA | Absorption Wavelength (λabs) | Transition Type | Color (if applicable) |
| Neutral | ~300 nm mdpi.comresearchgate.net | HOMO–LUMO transition mdpi.com | No visible absorption mdpi.com |
| One-electron oxidized (TPTA•+) | 675 nm mdpi.comresearchgate.net | HOMO–SOMO transition mdpi.com | Blue mdpi.com |
Photochromic Systems and Organic Radicals for Functional Materials
This compound has been identified as a component in nitrogen-containing photochromic systems researchgate.netrsc.org. Photochromism involves a reversible change in a chemical species' absorption spectrum upon exposure to light, often leading to a color change. Photoinduced organic radicals are critical for understanding the underlying chemical and physical processes in various functional materials, including their utility in photoelectronic devices rsc.org.
While many organic radical species generated in photochromic systems can be slow to form and may exhibit instability under ambient conditions, the photoinduced radical behavior can occur through photoinduced electron transfer (PET) mechanisms researchgate.netrsc.orgresearchgate.net. As noted, the one-electron oxidation of TPTA results in a stable blue radical cation (TPTA•+) that absorbs at 675 nm mdpi.comresearchgate.net. This radical cation is stable in solution, suggesting its potential for applications requiring stable photoresponsive radical species mdpi.com.
Structure Property Relationships and Molecular Engineering of Tri P Tolylamine Derivatives
Influence of Substituent Effects on Electronic and Electrochemical Properties
The electronic and electrochemical properties of Tri-p-tolylamine (TTA) and its derivatives are significantly influenced by the nature and position of substituents on the phenyl rings. The central nitrogen atom, with its lone pair of electrons, plays a crucial role as the electroactive site, contributing to the molecule's strong electron-donor character and easy oxidizability. researchgate.net
Theoretical studies, often employing Density Functional Theory (DFT) calculations, have provided insights into how substituents affect molecular orbital energy levels. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is primarily influenced by the electron density on the central nitrogen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) energy is more affected by the phenyl substituents. researchgate.net
The introduction of electron-donating or electron-withdrawing groups can fine-tune the HOMO and LUMO energy levels, thereby altering the oxidation potentials and optical properties. For example, di- and tricyanovinyl-substituted triphenylamines, which incorporate strong electron-accepting groups, demonstrate a significant lowering of LUMO levels and a reduction in band gaps compared to unsubstituted triphenylamine (B166846). acs.org
Table 1: Effect of Substituents on Electronic Properties (Example Data from Cyano-Substituted Triphenylamines)
| Compound | Substituent Type | Calculated Band Gap (eV) | Absorption λmax (nm) |
| Triphenylamine | - | 4.65 acs.org | 230 acs.org |
| Cyano-substituted 1 | Electron-Acceptor | 3.13 acs.org | 483 acs.org |
| Cyano-substituted 2 | Electron-Acceptor | 2.61 acs.org | 515 acs.org |
| Cyano-substituted 3 | Electron-Acceptor | 2.55 acs.org | 545 acs.org |
Note: Data for cyano-substituted compounds are illustrative examples from relevant research on triphenylamine derivatives, demonstrating the impact of electron-withdrawing groups. acs.org
Electrochemical studies, such as cyclic voltammetry (CV), confirm these theoretical predictions. TPA derivatives typically exhibit reversible redox waves, indicating the stability of their radical cations upon one-electron oxidation. mdpi.com The oxidation potential can be correlated with the Hammett parameter of the substituent and the calculated HOMO energy level. utoronto.ca For instance, this compound (TTA) in its neutral state absorbs around 300 nm, but upon one-electron oxidation, it forms a stable blue radical cation with a characteristic absorption at 675 nm due to a HOMO-SOMO transition. mdpi.commdpi.com Extending the π-system in TPA derivatives can lead to radical cations with strong absorption in the near-infrared (NIR) region, with maximum absorption wavelengths exceeding 1000 nm for naphthalene-substituted derivatives. mdpi.commdpi.com
Impact of Molecular Shape and Volume on Charge Transport and Morphological Stability
The molecular shape and volume of this compound and its derivatives significantly influence their charge transport properties and morphological stability, particularly when dispersed in polymer matrices for applications like xerography and organic photovoltaics. TTA, due to the non-planarity of its three phenyl groups around the central nitrogen atom, possesses a spherical shape. cdnsciencepub.com This characteristic shape plays a role in its behavior within charge transport composites. cdnsciencepub.com
Studies comparing TTA with other hole transport molecules like N,N-diphenyl-N,N-bis(3-methylphenyl)-[1,1-biphenyl]-4,4-diamine (TPD) and 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), a dimeric analog of TTA, highlight the importance of molecular volume and shape. cdnsciencepub.comresearchgate.net For example, TAPC's molecular volume resembles two spheres anchored to a cyclohexyl group, leading to different packing behaviors compared to TTA, despite having identical charge-transport sites. cdnsciencepub.com These differences in molecular shape can result in varying stability properties when these molecules are dispersed in a polymer matrix. cdnsciencepub.com
The dispersion of TTA in polymer matrices, such as bisphenol-A polycarbonate (BPAPC), cyclohexyl polycarbonate (PCZ), and polystyrene (PS), leads to a substantial decrease in the glass transition temperature (Tg) of the host polymers. researchgate.netresearchgate.net This depression of Tg is more pronounced with TTA than with TPD, suggesting a greater plasticizing effect by TTA. researchgate.netresearchgate.net This effect is attributed to molecular-level interactions between TTA and the polymers. researchgate.netresearchgate.net
Table 2: Glass Transition Temperature (Tg) Depression in Polymer Composites (Example Data)
| Polymer Host | Hole Transport Molecule | Concentration (wt%) | Tg Depression (°C) |
| BPAPC | TTA | 50 cdnsciencepub.com | 110 cdnsciencepub.com |
| PCZ-3 | TTA | 50 cdnsciencepub.com | 130 cdnsciencepub.com |
| BPAPC | TAPC | 50 cdnsciencepub.com | 98 cdnsciencepub.com |
| PCZ-3 | TAPC | 50 cdnsciencepub.com | 124 cdnsciencepub.com |
| BPAPC | TPD | 50 cdnsciencepub.com | 74 cdnsciencepub.com |
| PCZ-3 | TPD | 50 cdnsciencepub.com | 88 cdnsciencepub.com |
Note: Tg depression values indicate the reduction in glass transition temperature of the polymer due to the presence of the hole transport molecule. cdnsciencepub.com
Upon annealing, TTA-based composites can exhibit phase separation and crystallization at relatively low temperatures (e.g., 80°C), leading to a recovery of the polymer's Tg. researchgate.netresearchgate.net This morphological instability can impact device performance, as sublimation of TTA can occur at higher annealing temperatures (≥120°C), depleting the active material. researchgate.netacs.org In polystyrene binders, sub-micron crystals of TTA can form even at lower concentrations, and chaining of these crystals at higher concentrations may contribute to enhanced charge mobility. researchgate.net
The charge transport in TTA-doped polymers occurs by hopping through localized states, with hole mobilities being influenced by the polymer's dipole moment and the degree of energetic and positional disorder. researchgate.netacs.org The molecular host often functions as an inert diluter, with molecular packing playing a significant role in charge hopping in disordered organic materials. researchgate.net
Rational Design of this compound Architectures for Tunable Optoelectronic Performance
The rational design of this compound (TTA) architectures is a key strategy for achieving tunable optoelectronic performance in organic electronic devices. TPA derivatives are highly valued as hole transport materials due to their high hole mobility, thermal stability, and amorphous morphology. nih.govfrontiersin.org The ability to modify their structure allows for precise control over their electronic, optical, and charge transport properties. nih.govfrontiersin.orgdp.tech
A common approach involves incorporating TPA units into donor-acceptor (D-A) systems or extending their π-conjugation. scispace.comacs.org By varying π-conjugated units and anchoring groups, the optoelectronic properties of TPA-based dyes can be significantly tuned. scispace.com For instance, the introduction of different π-linkers between triphenylamine units in new hole transport materials for perovskite solar cells has been theoretically investigated to optimize electronic, optical, and hole transport properties. nih.govfrontiersin.org
Key Design Principles and Their Effects:
π-Extension: Extending the π-system of TPA can lead to a reduction in the HOMO-LUMO energy gap, shifting absorption and emission wavelengths. For example, triphenylamines with extended π-systems can form stable radical cations that absorb in the near-infrared (NIR) region, enabling applications in areas requiring NIR light absorption. mdpi.commdpi.com
Donor-Acceptor (D-A) Architectures: Creating D-A molecules with TPA as the donor unit and various electron-accepting groups (e.g., cyanovinyl, triazine) can induce intramolecular charge transfer (ICT). acs.orgscispace.comacs.org This ICT can lead to significant shifts in absorption onset towards longer wavelengths and changes in photoluminescence. acs.orgscispace.com For example, introducing an electron-deficient triazine unit into a triphenylamine-based conjugated molecule results in a smaller optical gap and better planarity, enhancing electron delocalization. acs.org
Substituent Engineering: The strategic placement of substituents (e.g., electron-donating or electron-withdrawing groups) at the para positions of the phenyl rings allows for fine-tuning of redox potentials and energy levels. utoronto.caresearchgate.net This directly impacts the ease of oxidation and the stability of radical cations, which are crucial for charge transport and electrochromic applications. researchgate.netmdpi.com
Table 3: Impact of Architectural Modifications on Optoelectronic Properties (Conceptual Examples)
| Architectural Modification | Effect on HOMO-LUMO Gap | Effect on Absorption/Emission | Application Relevance |
| π-Extension | Decreases | Red-shift (NIR absorption) | NIR dyes, Photovoltaics mdpi.commdpi.com |
| D-A System Formation | Decreases | Red-shift, ICT, Solvatochromism | OLEDs, Solar Cells acs.orgacs.org |
| Electron-Withdrawing Subs. | Decreases | Red-shift, Lower LUMO | Electron Transport, Sensors acs.org |
| Electron-Donating Subs. | Increases | Blue-shift, Higher HOMO | Hole Transport researchgate.net |
Note: This table provides conceptual examples based on general principles observed in TPA derivatives. acs.orgmdpi.commdpi.comacs.org
The rational design process often involves computational studies (DFT, TD-DFT) to predict and understand the relationship between molecular structure and properties, guiding the synthesis of new materials with desired optoelectronic performance. nih.govfrontiersin.orgacs.orgdp.tech
Interplay of Molecular Packing and Intermolecular Interactions on Solid-State Properties
The solid-state properties of this compound (TTA) and its derivatives are profoundly influenced by their molecular packing and the various intermolecular interactions present. These interactions dictate the morphology, thermal behavior, and ultimately the charge transport and luminescent properties in the solid state. researchgate.netrsc.orgacs.org
TTA's non-planar, propeller-like structure affects its packing behavior. In molecularly doped polymers, the amorphous nature of the blend makes traditional structural characterization challenging, but solid-state NMR techniques have provided insights into the spatial organization of TTA molecules. wvu.edu For instance, TTA dispersed in polycarbonate can exhibit a high degree of macroscopic organization, and upon annealing, phase separation and crystallization of TTA can occur, even at relatively low temperatures (e.g., 80°C). researchgate.netacs.org This crystallization leads to a recovery of the polymer's glass transition temperature (Tg) and can result in the formation of sub-micron crystals, which may chain together at higher concentrations, potentially enhancing charge mobility. researchgate.net
Key Intermolecular Interactions and Their Impact:
π-π Stacking: In many triphenylamine derivatives, particularly those with electron-accepting groups, π-π stacking interactions between adjacent molecules are observed. acs.org These interactions, with distances typically ranging from 3.28 to 3.61 Å, are considered conducive to efficient charge transport in organic semiconductors. acs.org The introduction of strong electron-accepting groups can enforce partial planarity of the molecular portions carrying these groups, directing molecular packing towards π-stack formation. acs.org
C-H···NC Interactions: In cyano-substituted TPA derivatives, C-H···NC interactions can further stabilize molecular packing, with short contact distances observed. acs.org
Electrostatic Interactions: In polar environments, electrostatic interactions can strongly stabilize charge-transfer (CT) states, influencing electroluminescence properties. For example, in TAPC (a TTA dimer), the unusual electroluminescence is attributed to direct recombination from a low-lying CT state stabilized by electrostatic interactions. acs.org
Van der Waals Volume: The van der Waals volume of TTA and its derivatives influences their plasticizing effect on host polymers, affecting the depression of the glass transition temperature. cdnsciencepub.comresearchgate.net
Table 4: Intermolecular Interactions and Their Effects on Solid-State Properties (Conceptual Examples)
| Interaction Type | Observed in Derivatives (Example) | Effect on Molecular Packing | Impact on Properties |
| π-π Stacking | Cyano-substituted TPAs acs.org | Promotes planar stacks | Enhanced charge transport, Aggregate fluorescence acs.orgacs.org |
| C-H···NC Interactions | Cyano-substituted TPAs acs.org | Stabilizes packing | Contributes to solid-state stability acs.org |
| Electrostatic Inter. | TAPC (TTA dimer) acs.org | Stabilizes CT states | Influences electroluminescence acs.org |
| Molecular Volume/Shape | TTA in polymers cdnsciencepub.comresearchgate.net | Influences Tg depression | Affects morphological stability, phase separation cdnsciencepub.comresearchgate.netresearchgate.net |
Note: This table provides conceptual examples based on general principles observed in TPA derivatives. acs.orgcdnsciencepub.comresearchgate.netresearchgate.netacs.orgacs.org
The interplay between molecular packing and intermolecular interactions can also lead to phenomena like aggregation-induced emission (AIE) or significant red-shifts and enhancements in fluorescence in the solid state compared to solution. acs.org This is often attributed to restricted molecular motion and exciton (B1674681) coupling between adjacent molecules in the solid state. acs.org Understanding these interactions is crucial for the rational design of organic materials with optimized solid-state performance for optoelectronic applications. acs.org
Advanced Materials Characterization Techniques for Tri P Tolylamine Systems
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature and Phase Behavior
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, including the glass transition temperature (Tg), melting, and crystallization events. tainstruments.comthermalsupport.com In the context of Tri-p-tolylamine (TTA) based systems, particularly when it is used as a dopant in polymer matrices, DSC provides critical insights into the miscibility and phase behavior of the composite materials.
Research on model charge transport composites has shown that the dispersion of TTA into polymer matrices such as bisphenol-A polycarbonate (BPAPC), cyclohexyl polycarbonate (PCZ), and polystyrene (PS) leads to a significant depression of the glass transition temperature of the host polymer. researchgate.net This plasticizing effect can lower the Tg to near ambient temperatures. The extent of this Tg depression is found to be more pronounced in polymers that are conformationally less flexible. researchgate.net
Upon thermal annealing, these TTA-doped polymer systems can undergo phase separation. DSC thermograms reveal that as TTA crystallizes out of the polymer matrix, the glass transition temperature of the polymer begins to recover. researchgate.net For instance, in TTA/polycarbonate composites, annealing at temperatures as low as 80°C can induce the crystallization of TTA, leading to a recovery of the polymer's original Tg. researchgate.net This phenomenon is more significant than in similar systems using other charge transport molecules like N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD). researchgate.net Furthermore, at higher annealing temperatures (≥120°C) in polycarbonate-based composites, sublimation of TTA can occur. researchgate.net
The table below summarizes the effect of this compound on the glass transition temperature of various polymers.
| Polymer Matrix | Observation | Reference |
| Bisphenol-A Polycarbonate (BPAPC) | Significant decrease in Tg with TTA dispersion. Tg recovers upon annealing due to TTA crystallization. | researchgate.net |
| Cyclohexyl Polycarbonate (PCZ) | Pronounced depression of Tg, which is more significant in conformationally rigid polymers. | researchgate.net |
| Polystyrene (PS) | A large decrease in Tg is observed. | researchgate.net |
Morphological Analysis of this compound Doped Films (e.g., Optical Microscopy, X-ray Crystallography)
Optical microscopy studies on annealed films of TTA dispersed in polystyrene have revealed the formation of sub-micron sized crystals of TTA, even at concentrations as low as 30%. researchgate.net This indicates a tendency for phase separation and crystallization upon thermal treatment, which can impact the uniformity and electronic properties of the film.
X-ray crystallography is an indispensable tool for determining the three-dimensional atomic structure of crystalline materials. nih.govnih.gov For this compound and its derivatives that can be grown into single crystals, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and intermolecular packing. For example, the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, a derivative of this compound, has been determined, revealing how the molecular structure influences the solid-state packing. researchgate.net Such detailed structural information is vital for understanding structure-property relationships.
However, for amorphous blends, such as this compound doped in polycarbonate, traditional X-ray diffraction is often not suitable for characterizing the organization of the dopant molecules. wvu.edu The amorphous nature of these blends results in broad, diffuse scattering patterns rather than the sharp Bragg peaks characteristic of crystalline materials, making it difficult to elucidate the spatial arrangement of the TTA molecules within the polymer matrix.
Conductivity and Mobility Measurements (e.g., Time-of-Flight (TOF) Technique, Four-Point Probe Measurements)
The primary function of this compound in many applications is as a hole transport material. Therefore, the characterization of its electrical conductivity and charge carrier mobility is of paramount importance. Techniques like the Time-of-Flight (TOF) method and four-point probe measurements are standard for these evaluations.
The Time-of-Flight (TOF) technique is a widely used method to directly measure the drift mobility of charge carriers in organic semiconductors. researchgate.net In a typical TOF experiment, a sheet of charge carriers is photogenerated near one electrode of a sample sandwiched between two electrodes. Under an applied electric field, these carriers drift across the sample to the counter electrode, inducing a transient photocurrent. The transit time of the carriers can be determined from the photocurrent transient, and the mobility is then calculated. Studies on related triphenylamine (B166846) derivatives have utilized the TOF technique to determine hole mobilities. researchgate.nethkbu.edu.hk For instance, hole mobilities in phenylamine-based compounds have been successfully measured using this technique, often showing non-dispersive transport characteristics at room temperature. researchgate.nethkbu.edu.hk
Four-point probe measurements are a standard method for determining the sheet resistance and conductivity of thin films, which minimizes the influence of contact resistance. mdpi.comraco.cat This technique involves applying a current through two outer probes and measuring the voltage across two inner probes. For conductive films of this compound or its doped systems, this method provides a reliable measure of the bulk conductivity. The design of the four-point probe can be optimized to enhance the electrical response for thin polymeric films. raco.cat
The table below presents typical mobility values for related hole transport materials, providing a reference for the expected performance of this compound systems.
| Material | Measurement Technique | Hole Mobility (cm²/Vs) | Reference |
| N′,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD) | Time-of-Flight (TOF) | ~10⁻³ | researchgate.net |
| 4,4′,4″-tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamine | Time-of-Flight (TOF) | ~1.2 x 10⁻⁵ | hkbu.edu.hk |
| 4,4′,4″-tris(n-(2-naphthyl)-n-phenyl-amino)-triphenylamine | Dark-Injection Space-Charge-Limited-Current (DI-SCLC) | In excellent agreement with TOF | hkbu.edu.hk |
Solution- and Solid-State Nuclear Magnetic Resonance (NMR) for Molecular Interactions and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for elucidating molecular structure, dynamics, and intermolecular interactions in both solution and solid states.
Solution-state NMR is routinely used to confirm the chemical structure of newly synthesized this compound derivatives. rsc.org The chemical shifts, coupling constants, and integration of peaks in ¹H and ¹³C NMR spectra provide unambiguous evidence of the molecular framework. Furthermore, advanced solution NMR techniques can be employed to study non-covalent interactions between this compound and other molecules in solution, which is crucial for understanding its behavior in formulations and biological systems. nih.govmdpi.com
Conclusion and Future Research Directions for Tri P Tolylamine in Advanced Materials Science
Current Challenges and Limitations in Tri-p-tolylamine Research
Research into this compound (TPTA) in advanced materials science faces several inherent challenges that limit its widespread application and long-term device performance. A significant limitation arises from the morphological stability of TPTA when incorporated into polymer matrices. Studies have shown that TPTA can undergo phase separation and crystallization at relatively low temperatures, such as 80°C, within polymer blends like bisphenol-A polycarbonate (BPAPC), cyclohexyl polycarbonate (PCZ), and polystyrene (PS). researchgate.netresearchgate.net This phase separation is detrimental as molecular dispersion of the small molecule is essential for optimal device performance, and crystallization can lead to the degradation of the device. researchgate.net
Furthermore, the sublimation of TPTA has been observed in polycarbonate-based composites when annealed at temperatures of 120°C or higher. researchgate.net This sublimation results in the depletion of the active material, directly contributing to the failure of devices such as photoreceptors. researchgate.net The thermal instability in terms of morphological changes and material loss poses a critical hurdle for the long-term reliability and operational lifespan of TPTA-based devices.
Emerging Opportunities for this compound in Next-Generation Electronic Materials
Despite the existing challenges, this compound (TPTA) presents numerous opportunities for its integration into next-generation electronic materials, leveraging its inherent electron-donating properties, high thermal stability, and low volatility. scbt.com
Prospects for Theoretical and Experimental Synergy in this compound Investigations
The advancement of this compound (TPTA) in advanced materials science heavily relies on a synergistic approach combining theoretical and experimental investigations. This integrated strategy allows for a comprehensive understanding of TPTA's fundamental properties, prediction of its behavior in novel material systems, and accelerated development of high-performance devices.
Understanding Degradation MechanismsThe synergy between theory and experiment is also vital for understanding and mitigating degradation mechanisms. For example, theoretical studies can provide insights into the formation of luminescent defects associated with TPTA in OLEDs, while experimental observations can confirm these pathways and inform strategies for enhancing device stability.scholaris.ca
Compound Information
Q & A
Q. What are the key synthetic routes for preparing Tri-ppp-tolylamine, and how do reaction conditions influence yield and purity?
Tri--tolylamine is commonly synthesized via Ullmann coupling or Buchwald-Hartwig amination. For example, using 4-iodotoluene and -toluidine with a palladium catalyst yields the product, but optimization of solvent (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) significantly impacts purity and efficiency. Trace oxygen or moisture can lead to side products like disubstituted amines, necessitating inert conditions . Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is critical for achieving ≥98% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing Tri--tolylamine?
- NMR : and NMR confirm substituent positions and symmetry (e.g., three equivalent methyl groups at δ ~2.3 ppm in NMR) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion peak at 287.40 (C₂₁H₂₁N⁺) .
- XRD : Single-crystal XRD resolves molecular packing, though crystallization challenges due to amorphous tendencies require slow evaporation from dichloromethane/hexane mixtures .
Q. How does Tri-ppp-tolylamine behave in polymer blends, and what methods quantify its distribution in matrices like polycarbonate?
Solid-state NMR techniques, such as - REAPDOR and -2D B-REDOR, map spatial proximity between Tri--tolylamine and polycarbonate chains. These methods reveal stacked arrangements of Tri--tolylamine within the polymer matrix, critical for charge transport in photoconductive films. Contradictions between data (suggesting distant nitrogen) and 2D experiments (intimate contact) highlight the need for multi-technique validation .
Advanced Research Questions
Q. What mechanistic insights explain Tri-ppp-tolylamine’s role in redox-mediated thiol-disulfide exchange reactions?
Electrochemical studies show Tri--tolylamine lowers the anodic potential (0.80 V vs. 1.15 V for tri--bromophenylamine), reducing energy barriers for disulfide bond formation. Cyclic voltammetry (CV) and controlled-potential electrolysis quantify charge transfer (2.3 F/mol for Tri--tolylamine vs. 6.0 F/mol for brominated analogs). The methyl groups enhance electron-donating effects, stabilizing radical intermediates and improving reaction yields (74–86%) .
Q. How can computational modeling resolve contradictions in experimental data about Tri-ppp-tolylamine’s charge transport properties?
Density functional theory (DFT) simulations of HOMO/LUMO levels predict charge mobility trends, but discrepancies arise when experimental hole mobility (e.g., time-of-flight measurements) deviates due to amorphous domain effects. Molecular dynamics (MD) simulations of polymer blends reconcile these by modeling stacking efficiency and torsional barriers between aryl rings .
Q. What strategies optimize Tri--tolylamine-based organic electronic devices while addressing stability issues?
- Encapsulation : Atomic layer deposition (ALD) of Al₂O₃ layers prevents oxidation of amine moieties in OLEDs.
- Dopant Engineering : Blending with electron-deficient acceptors (e.g., F4-TCNQ) balances charge injection. Accelerated aging tests (85°C/85% RH) coupled with in-situ UV-Vis monitoring track degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
